4-(Pyridin-2-ylmethoxy)-benzonitrile
CAS No.:
Cat. No.: VC13931146
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzonitrile |
| Standard InChI | InChI=1S/C13H10N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,10H2 |
| Standard InChI Key | CLSIKNRCNDMGGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(Pyridin-2-ylmethoxy)-benzonitrile combines a pyridine heterocycle with a benzonitrile group, connected by a methoxy bridge. The pyridine ring contributes basicity (pKa ~5.2) due to its lone electron pair, while the electron-withdrawing nitrile group (-C≡N) polarizes the benzene ring, enhancing electrophilic substitution reactivity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 152–154°C (estimated) |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
The nitrile group’s electron-deficient nature renders the compound sensitive to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 2230 cm⁻¹ (C≡N stretch) and 1260 cm⁻¹ (C-O-C asymmetric stretch), confirming functional group integrity.
Synthetic Methodologies and Optimization
Nucleophilic Aromatic Substitution
The primary synthesis route involves reacting 2-(bromomethyl)pyridine with 4-hydroxybenzonitrile under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves a 78% yield. Mechanistically, the reaction proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the brominated pyridine:
Alternative Approaches
Aryl etherification using Ullmann coupling has been explored, employing copper(I) iodide and 1,10-phenanthroline in toluene at 110°C. While this method reduces side-product formation, the yield remains suboptimal (52%) compared to nucleophilic substitution . Microwave-assisted synthesis (150°C, 30 minutes) improves reaction efficiency to 85% yield, though scalability challenges persist.
Biological Activities and Mechanistic Insights
Epigenetic Modulation via LSD1 Inhibition
4-(Pyridin-2-ylmethoxy)-benzonitrile demonstrates potent LSD1 inhibition (IC₅₀ = 0.42 μM) through competitive binding at the flavin adenine dinucleotide (FAD) cofactor site. X-ray crystallography reveals hydrogen bonding between the pyridine nitrogen and Glu379, while the benzonitrile group engages in π-π stacking with Phe382. This dual interaction disrupts substrate access, suppressing histone H3K4 demethylation and reactivating tumor suppressor genes in leukemia models.
Stability and Reactivity Profiles
The compound exhibits thermal stability up to 200°C but undergoes gradual decomposition in aqueous solutions (t₁/₂ = 14 days at pH 7.4). Acidic conditions (pH <3) provoke nitrile hydrolysis to the corresponding amide, while strong bases (pH >10) induce ether cleavage. Electrophilic substitution occurs preferentially at the benzene ring’s para position, enabling regioselective halogenation or sulfonation.
Pharmacokinetic Considerations
While in vivo pharmacokinetic data remain unpublished, analogues with similar logP values demonstrate moderate blood-brain barrier penetration (brain/plasma ratio = 0.3–0.5) . Molecular dynamics simulations predict high plasma protein binding (89%) due to hydrophobic interactions with albumin’s subdomain IIIA .
Applications in Drug Development
Oncology Therapeutics
Future Research Directions
-
Metabolic Profiling: Cytochrome P450 isoform specificity and metabolite identification require elucidation.
-
Covalent Modification: Developing acrylonitrile derivatives could enable irreversible LSD1 inhibition via Michael addition.
-
Nanoformulations: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles may improve aqueous solubility and tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume